Extreme Hydrophobicity: LogP Comparison of Didecylbenzene vs. Dodecylbenzene
Didecylbenzene (C10 dialkyl) is significantly more hydrophobic than the monoalkyl analog dodecylbenzene (C12). This is a key differentiator for applications where extreme lipophilicity or low water solubility is required [1]. The calculated partition coefficient (LogP) for didecylbenzene is 10.2 [2], whereas the experimental LogP for dodecylbenzene is approximately 8.3 [3]. This nearly two-order-of-magnitude difference in LogP translates to a predicted octanol-water partition coefficient that is roughly 100 times greater for didecylbenzene, indicating a much stronger tendency to partition into non-polar phases.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 10.2 (calculated) |
| Comparator Or Baseline | Dodecylbenzene: 8.3 (experimental) |
| Quantified Difference | ΔLogP ≈ +1.9 (≈ 80-fold increase in partition coefficient) |
| Conditions | Calculated and experimental LogP values from separate sources; direct comparative study not identified. |
Why This Matters
This higher LogP directly correlates with increased lipophilicity, making didecylbenzene a superior choice for non-polar solvent systems, oil-phase carriers, and specialty lubricants where low water affinity is critical.
- [1] SIELC Technologies. (2018). Didecylbenzene HPLC Analysis and LogP Data. View Source
- [2] SIELC Technologies. (2018). Didecylbenzene (CAS 33377-22-9). Chemical Properties. View Source
- [3] PubChem. (n.d.). Dodecylbenzene (Compound Summary). View Source
